molecular formula C24H22N4O5 B2801192 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE CAS No. 1797067-90-3

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE

Cat. No.: B2801192
CAS No.: 1797067-90-3
M. Wt: 446.463
InChI Key: SBBWVKRUMOKZIY-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with methoxy groups and a pyridinyl-oxadiazole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form an intermediate, which is then reacted with 1,2,4-oxadiazole derivatives under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of methoxy groups yields aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole moiety in 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE adds unique chemical properties, making it more versatile in various applications compared to its similar counterparts.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-30-19-12-17(13-20(31-2)22(19)32-3)24(29)26-18-7-5-4-6-16(18)14-21-27-23(28-33-21)15-8-10-25-11-9-15/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWVKRUMOKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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